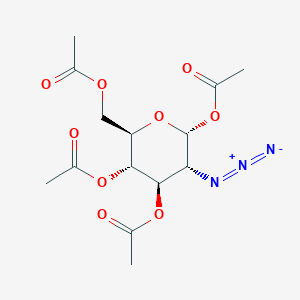

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose

Vue d'ensemble

Description

“1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose” is a chemical compound with the molecular formula C14H19N3O9 . It has a molecular weight of 373.32 g/mol . This compound is a synthetic intermediate that has been used in various chemical reactions .

Synthesis Analysis

The synthesis of this compound has been achieved through several methods. One method involves the preparation of the azido compound from 1,3,4,6-tetra-O-acetyl-2-N-benzyl-2-deoxy-beta-D-glucopyranose . Another method involves the use of freshly prepared triflic azide, but more recently, the use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative .Molecular Structure Analysis

The molecular structure of this compound includes an azido group and multiple acetyl groups attached to a glucopyranose ring . The azido group acts as a latent amine, which can be re-accessible by several reductive chemistries .Chemical Reactions Analysis

The azido group in this compound plays an important role in α-selective glycosylations . This compound has been used as a highly valuable intermediate towards the synthesis of heparin-like GAGs .Applications De Recherche Scientifique

Synthesis of Azido-Sugars and Glycoconjugates

The compound is extensively utilized as a precursor for synthesizing azido-sugars and glycoconjugates, which are important in biomedical research and pharmaceutical endeavors due to its acetylated glucose backbone and azido functional group .

Building Block for Polysaccharide Synthesis

It serves as a building block in the synthesis of differently substituted trimers of the group A N. meningitidis capsular polysaccharide repeating unit, which are used in immunological experiments .

Fluorescent Probes for Lysosomal Labeling

The compound has been used in the synthesis of fluorescent probes that are specifically designed for lysosomal labeling, aiding in cellular and molecular biology studies .

Fabrication of PLGA Nanoparticles

Researchers have investigated methods for fabricating poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with this compound, which could have potential applications in drug delivery systems .

Preparation of Anionic Surfactants

Phosphorylated derivatives of the compound have been valuable in the preparation of anionic surfactants, which are key components in various industrial and cleaning products .

Role in α-Selective Glycosylations

The 2-azido group acts as a latent amine, accessible by reductive chemistries, and plays an important role in α-selective glycosylations, a critical process in carbohydrate chemistry .

Mécanisme D'action

Target of Action

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose, also known as [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate, is an extensively utilized biomedical compound in research and pharmaceutical endeavors . It plays a pivotal role as a precursor for synthesizing azido-sugars and glycoconjugates .

Mode of Action

The compound’s mode of action is primarily through its azido group. The 2-azido group acts as a latent amine, which can be re-accessible by several reductive chemistries . It also plays an important role in α-selective glycosylations .

Biochemical Pathways

The compound is involved in the synthesis of differently substituted trimers of the group A N. meningitidis capsular polysaccharide repeating unit for use in immunological experiments . It has also been used in the synthesis of fluorescent probes for lysosomal labeling .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its role as a precursor for synthesizing azido-sugars and glycoconjugates . These compounds have various applications in biomedical research and pharmaceutical endeavors.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored under inert gas and avoid exposure to air and heat

Orientations Futures

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-KSTCHIGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477827 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose | |

CAS RN |

56883-33-1 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)

![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)